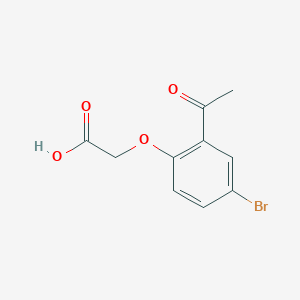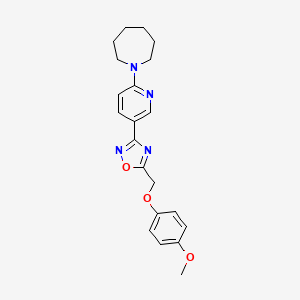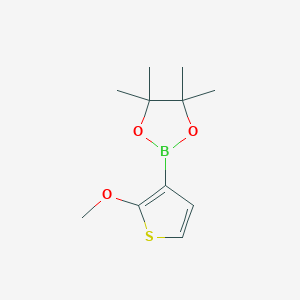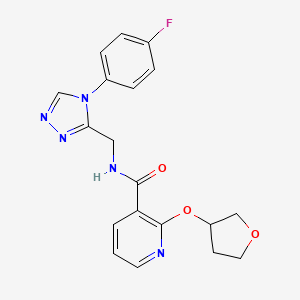
2-(2-Acetyl-4-bromophenoxy)acetic acid
概述
描述
2-(2-乙酰基-4-溴苯氧基)乙酸是一种有机化合物,化学式为 C10H9BrO4,分子量为 273.08 g/mol 。它以乙酰基、溴原子和苯氧基乙酸部分的存在为特征。由于其独特的结构特性,该化合物常用于各种化学和制药研究应用。
准备方法
合成路线和反应条件
2-(2-乙酰基-4-溴苯氧基)乙酸的合成通常涉及在碱性条件下使 2-乙酰基-4-溴苯酚与氯乙酸反应。该反应通过在酚和氯乙酸之间形成醚键进行。 反应条件通常包括使用氢氧化钠或碳酸钾等碱来促进亲核取代反应 。
工业生产方法
2-(2-乙酰基-4-溴苯氧基)乙酸的工业生产方法类似于实验室合成,但已扩大规模以适应更大的产量。该过程涉及相同的基本反应,但可能包括用于最终产品纯化和分离的额外步骤。 重结晶和色谱等技术通常用于确保化合物的纯度 。
化学反应分析
反应类型
2-(2-乙酰基-4-溴苯氧基)乙酸经历各种类型的化学反应,包括:
氧化: 乙酰基可以被氧化形成羧酸。
还原: 溴原子可以被还原形成氢原子。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用锂铝氢化物或硼氢化钠等还原剂。
取代: 在碱性条件下使用氨、伯胺或硫醇等亲核试剂.
主要产物
氧化: 形成羧酸。
还原: 形成相应的氢化化合物。
取代: 形成取代的苯氧基乙酸.
科学研究应用
2-(2-乙酰基-4-溴苯氧基)乙酸被用于各种科学研究领域:
化学: 用作有机合成的砌块,以及各种化学反应中的试剂。
生物学: 研究其潜在的生物活性,包括抗菌和抗炎特性。
医学: 探索其潜在的治疗应用,特别是在新药开发中。
作用机制
2-(2-乙酰基-4-溴苯氧基)乙酸的作用机制涉及它与特定分子靶标的相互作用。乙酰基和溴原子在其反应性和结合亲和力中起着至关重要的作用。该化合物可以与酶和受体相互作用,从而导致各种生物学效应。 确切的途径和分子靶标可能因特定应用和环境而异 .
相似化合物的比较
类似化合物
对溴苯氧基乙酸: 结构相似,但缺少乙酰基。
2-(4-溴苯氧基)乙酸: 相似,但在苯氧基环上具有不同的取代模式.
独特性
2-(2-乙酰基-4-溴苯氧基)乙酸由于同时存在乙酰基和溴原子而具有独特性,这赋予了其独特的化学和生物学性质。
属性
IUPAC Name |
2-(2-acetyl-4-bromophenoxy)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO4/c1-6(12)8-4-7(11)2-3-9(8)15-5-10(13)14/h2-4H,5H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPKLKLLENLTZEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)Br)OCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(4-butoxy-3-methoxybenzyl)-5-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2739866.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)thiophene-3-carboxamide](/img/structure/B2739870.png)

![5-[5-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2739873.png)


![N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-(2-chloro-6-fluorophenyl)acetamide](/img/structure/B2739879.png)




![2-{[1-(2-Methoxypyridine-3-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2739887.png)
